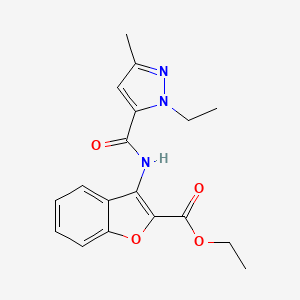

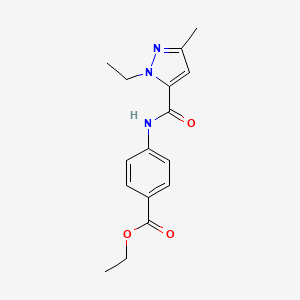

![molecular formula C16H17N7O B6537285 N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040639-55-1](/img/structure/B6537285.png)

N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” is an organic compound that belongs to the class of phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of some new derivatives of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide and their in vitro anticancer activity on four human cancer lines have been studied . The starting compound quinoxalin-2 (1 H )-one was prepared according to a known procedure . Its treatment with phosphorus oxychloride and a catalytic amount of DMF gave 2-chloro quinoxaline . Reaction of this compound with hydrazine hydrate in ethanol in the presence of Et3N provided 4-hydrazinyl quinoxaline , which was reacted with CS2 in pyridine yielding [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of 2-chloro quinoxaline with hydrazine hydrate in ethanol in the presence of Et3N provided 4-hydrazinyl quinoxaline . This compound was then reacted with CS2 in pyridine to yield [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .科学研究应用

- F5123-0065 has shown promise as an anticancer agent. It may inhibit tumor growth by targeting specific cellular pathways or receptors involved in cancer progression. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

- Researchers have explored F5123-0065’s antimicrobial properties. It could serve as a potential antibiotic or antifungal agent, contributing to the fight against infectious diseases .

- F5123-0065 might possess analgesic (pain-relieving) and anti-inflammatory properties. These attributes could make it valuable for managing pain and inflammation associated with various conditions .

- Antioxidants play a crucial role in protecting cells from oxidative damage. F5123-0065 may exhibit antioxidant activity, which could be relevant for preventing oxidative stress-related diseases .

- Preliminary studies suggest that F5123-0065 could have antiviral effects. Investigating its activity against specific viruses may lead to novel therapeutic strategies .

- F5123-0065 interacts with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may have implications for drug design and enzyme-related diseases .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Antiviral Applications

Enzyme Inhibition

未来方向

The future directions for the research on “N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This could be achieved by combining different pharmacophores in a single molecular structure by the hybridization approach .

属性

IUPAC Name |

N-phenyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O/c24-16(18-13-4-2-1-3-5-13)22-10-8-21(9-11-22)15-7-6-14-19-17-12-23(14)20-15/h1-7,12H,8-11H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJLOABRNXXDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

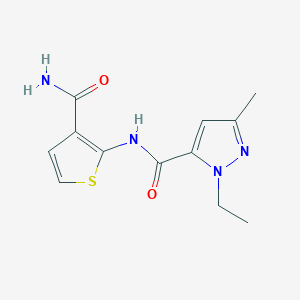

![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)

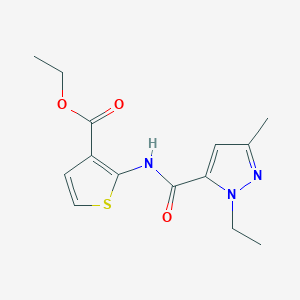

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)

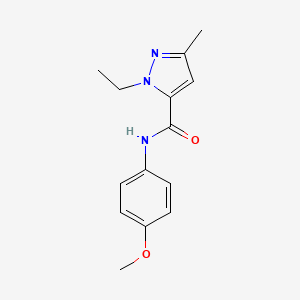

![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)

![2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537275.png)

![2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537281.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537292.png)